molecular formula C32H36BrOP B13351646 (4-(Heptyloxy)benzyl)triphenylphosphonium bromide

(4-(Heptyloxy)benzyl)triphenylphosphonium bromide

Cat. No.: B13351646
M. Wt: 547.5 g/mol
InChI Key: IFGNOTGUWAYDQO-UHFFFAOYSA-M
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Description

(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C32H36BrOP. It is a member of the triphenylphosphonium bromide family, which is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a heptyloxy group attached to a benzyl ring, which is further bonded to a triphenylphosphonium bromide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide typically involves the reaction of (4-(Heptyloxy)benzyl) bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The mixture is heated to around 60°C for 30 minutes to ensure complete reaction, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, significantly reducing reaction times and improving yields . This method involves the use of microwave reactors to heat the reaction mixture, achieving quantitative yields of up to 98%.

Chemical Reactions Analysis

Types of Reactions

(4-(Heptyloxy)benzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium chloride, sodium iodide.

Major Products Formed

Mechanism of Action

The mechanism of action of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide involves its ability to act as a lipophilic cation. The triphenylphosphonium group facilitates the compound’s entry into cells, particularly targeting the mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is unique due to the presence of the heptyloxy group, which imparts distinct lipophilic properties. This enhances its ability to target mitochondrial membranes more effectively compared to other similar compounds .

Properties

Molecular Formula

C32H36BrOP

Molecular Weight

547.5 g/mol

IUPAC Name

(4-heptoxyphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C32H36OP.BrH/c1-2-3-4-5-15-26-33-29-24-22-28(23-25-29)27-34(30-16-9-6-10-17-30,31-18-11-7-12-19-31)32-20-13-8-14-21-32;/h6-14,16-25H,2-5,15,26-27H2,1H3;1H/q+1;/p-1

InChI Key

IFGNOTGUWAYDQO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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